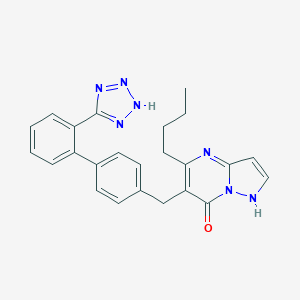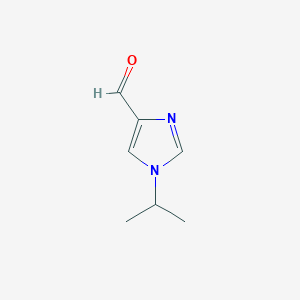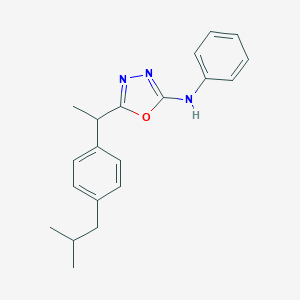
5-(1-(4-(2-Methylpropyl)phenyl)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(4-(2-Methylpropyl)phenyl)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine, commonly known as OPA-15406, is a novel compound that has been extensively studied in the field of medicinal chemistry. This compound is of great interest due to its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
作用機序
The mechanism of action of OPA-15406 is not fully understood, but studies have shown that it inhibits the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death, making OPA-15406 a potent anticancer agent. OPA-15406 has also been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
生化学的および生理学的効果
OPA-15406 has been shown to have several biochemical and physiological effects. Studies have shown that OPA-15406 induces apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth. OPA-15406 has also been shown to reduce the production of reactive oxygen species (ROS), which are implicated in the development of Alzheimer's disease. In addition, OPA-15406 has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
OPA-15406 has several advantages for lab experiments, including its potent anticancer and neuroprotective activity, as well as its ability to cross the blood-brain barrier. However, OPA-15406 also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of OPA-15406. One area of research is the development of more efficient synthesis methods for OPA-15406, which could lead to larger-scale production and lower costs. Another area of research is the development of more potent analogs of OPA-15406, which could have even greater anticancer and neuroprotective activity. Finally, future studies could focus on the potential use of OPA-15406 in combination with other drugs for the treatment of cancer and Alzheimer's disease.
合成法
The synthesis of OPA-15406 involves several steps, including the reaction of 2-methylpropylphenylacetonitrile with hydrazine hydrate to form 2-methylpropylphenylhydrazine, which is then reacted with phenylglyoxal to form the oxadiazole ring. The final product is obtained by reacting the oxadiazole with an amine group (N-phenyl-1,3,4-oxadiazol-2-amine).
科学的研究の応用
OPA-15406 has been extensively studied for its potential applications in the treatment of various diseases. Studies have shown that OPA-15406 has potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. OPA-15406 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease.
特性
CAS番号 |
184706-24-9 |
|---|---|
製品名 |
5-(1-(4-(2-Methylpropyl)phenyl)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine |
分子式 |
C20H23N3O |
分子量 |
321.4 g/mol |
IUPAC名 |
5-[1-[4-(2-methylpropyl)phenyl]ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C20H23N3O/c1-14(2)13-16-9-11-17(12-10-16)15(3)19-22-23-20(24-19)21-18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,21,23) |
InChIキー |
CKVQGZXGBXBGCS-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3=CC=CC=C3 |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3=CC=CC=C3 |
同義語 |
5-[1-[4-(2-methylpropyl)phenyl]ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
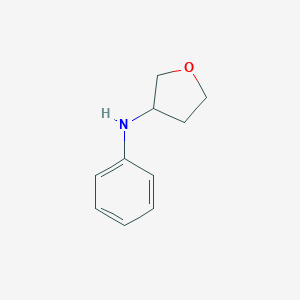
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
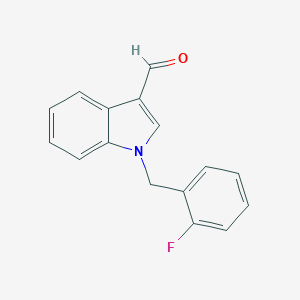
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
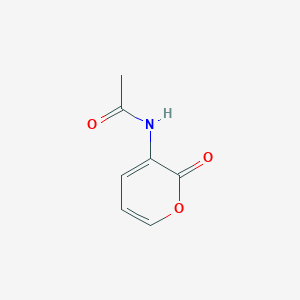
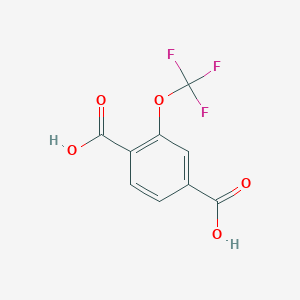
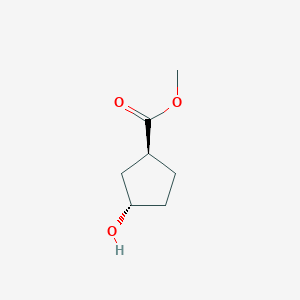
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
